molecular formula C15H9F6N3O2 B2993111 N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide CAS No. 1092345-24-8

N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide

Cat. No.: B2993111
CAS No.: 1092345-24-8
M. Wt: 377.246
InChI Key: XCPVHDYXGBLKFJ-UHFFFAOYSA-N
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Description

N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide is an interesting organic compound known for its unique chemical structure It comprises a benzohydrazide moiety linked to a pyridine ring substituted with two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide typically involves the following steps:

  • Starting Materials: The synthesis begins with the preparation of 4,6-bis(trifluoromethyl)pyridine-2-carbonyl chloride and benzohydrazide.

  • Reaction: The carbonyl chloride is then reacted with benzohydrazide under specific conditions, often using a base catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound might involve larger-scale batch reactions, utilizing specialized equipment to ensure purity and yield. The reaction conditions are optimized to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially forming derivatives with additional functional groups.

  • Reduction: Reduction reactions can modify the pyridine ring or the benzohydrazide moiety, leading to different products.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: Varies based on the substituent being introduced, often involving specific catalysts or solvents.

Major Products Formed:

  • Oxidation Products: Compounds with additional oxygen-containing functional groups.

  • Reduction Products: Hydrogenated derivatives.

  • Substitution Products: Compounds with new substituents replacing the original groups.

Scientific Research Applications

N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide finds applications in several scientific domains:

  • Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its potential as a drug candidate, particularly in the treatment of certain diseases.

  • Industry: Utilized in the production of specialized materials, such as polymers or catalysts.

Comparison with Similar Compounds

  • N'-[4-methylpyridine-2-carbonyl]benzohydrazide: Lacks the trifluoromethyl groups, leading to different properties and applications.

  • N'-[4,6-dichloropyridine-2-carbonyl]benzohydrazide:

Uniqueness: The presence of the trifluoromethyl groups in N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide imparts unique chemical properties, such as increased stability and reactivity, making it valuable for specific applications not possible with similar compounds.

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Properties

IUPAC Name

N'-benzoyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6N3O2/c16-14(17,18)9-6-10(22-11(7-9)15(19,20)21)13(26)24-23-12(25)8-4-2-1-3-5-8/h1-7H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPVHDYXGBLKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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